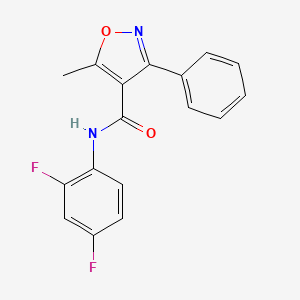

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoxazole derivatives involves strategic approaches to incorporate the isoxazole ring into the compound structure efficiently. For example, the synthesis of 3-carboxyisoxazole compounds can be achieved through cycloaddition reactions, followed by specific modifications to introduce desired functional groups (Patterson, Cheung, & Ernest, 1992).

Molecular Structure Analysis

Vibrational spectral analysis, using techniques such as FT-IR and FT-Raman spectroscopy, plays a crucial role in understanding the molecular structure of isoxazole derivatives. These studies provide insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of the compound, offering a deep understanding of its molecular structure (Shahidha, Muthu, Porchelvi, & Govindarajan, 2014).

科学的研究の応用

Inhibition of Enzymatic Activity

Compounds related to isoxazole derivatives, such as leflunomide and its metabolites, demonstrate significant inhibition of mitochondrial dihydroorotate dehydrogenase, crucial for pyrimidine synthesis. This enzymatic inhibition suggests potential applications in immunosuppression and antirheumatic drugs, highlighting the role of such compounds in modifying immune response and disease progression (Knecht & Löffler, 1998).

Material Science and Polymer Chemistry

Research on aromatic polyamides bearing ether and isopropylidene links reveals the synthesis and applications of polymers with improved solubility and thermal stability. Such materials, derived from isoxazole compounds, could be instrumental in developing high-performance polymers for industrial applications, suggesting a pathway for the synthesis of novel materials with enhanced properties (Hsiao & Yu, 1996).

Antipathogenic Activity

Isoxazole derivatives have shown promising antipathogenic activity, offering a foundation for the development of new antimicrobial agents. The potential of these compounds to inhibit the growth of biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus points to their application in addressing antibiotic resistance and infection control (Limban et al., 2011).

Anticancer Research

The investigation into thiazole-carboxamide derivatives reveals a potential for anticancer activity, with some compounds displaying activity against various cancer cell lines. This suggests the application of isoxazole-related compounds in developing new therapeutic agents for cancer treatment, highlighting the importance of structural modification for enhancing biological activity (Ravinaik et al., 2021).

特性

IUPAC Name |

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c1-10-15(16(21-23-10)11-5-3-2-4-6-11)17(22)20-14-8-7-12(18)9-13(14)19/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUGDOWMTMUBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)

![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}pyrrolidine](/img/structure/B5556176.png)

![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)

![N-[3-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5556184.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)

![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)